molecular formula C21H19F3N2O2 B284885 Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate

Cat. No. B284885
M. Wt: 388.4 g/mol
InChI Key: MPYMWTNVFLZJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as EF5, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EF5 is a hypoxia marker that selectively binds to hypoxic cells, making it a valuable tool for studying hypoxia in various biological systems.

Scientific Research Applications

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has a wide range of applications in scientific research, particularly in the study of hypoxia. Hypoxia is a condition where there is a deficiency of oxygen in the body's tissues, which can lead to a range of health problems. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate binds selectively to hypoxic cells, making it a valuable tool for studying hypoxia in various biological systems, including tumors, ischemic tissues, and inflammatory conditions.

Mechanism of Action

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate works by selectively binding to hypoxic cells through the formation of adducts with cellular macromolecules. The binding of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate to hypoxic cells is mediated by the presence of nitroreductase enzymes, which are upregulated in hypoxic cells. Once Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate binds to a hypoxic cell, it is reduced by nitroreductase enzymes, resulting in the formation of a stable adduct that can be detected using various imaging techniques.
Biochemical and Physiological Effects:
Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects in hypoxic cells. These effects include the inhibition of DNA synthesis, the induction of apoptosis, and the activation of various signaling pathways. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has also been shown to enhance the radiosensitivity of hypoxic cells, making it a potential therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has several advantages as a tool for studying hypoxia in lab experiments. It is highly selective for hypoxic cells and can be detected using various imaging techniques, including fluorescence microscopy and positron emission tomography (PET). Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is also stable and can be stored for long periods, making it a convenient tool for researchers.
However, there are also some limitations to the use of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a complex molecule that requires careful handling and purification to ensure its purity and quality. It is also relatively expensive compared to other hypoxia markers, which can limit its use in some research settings.

Future Directions

There are several future directions for the use of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in scientific research. One potential application is in the development of new cancer therapies that target hypoxic cells. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate could be used to identify hypoxic regions within tumors, allowing for the development of targeted therapies that selectively kill hypoxic cells.
Another potential future direction is in the study of inflammatory conditions, where hypoxia is known to play a role. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate could be used to identify hypoxic regions within inflamed tissues, allowing for a better understanding of the mechanisms underlying inflammation.
In conclusion, Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a valuable tool for studying hypoxia in various biological systems. Its unique properties make it a valuable tool for researchers studying cancer, ischemic tissues, and inflammatory conditions. While there are some limitations to its use, the future directions for the use of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in scientific research are promising, and it is likely to remain an important tool for years to come.

Synthesis Methods

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized using a multi-step process that involves the reaction of 3-amino-4-ethyl aniline with 2-cyano-3-trifluoromethylquinoline. The resulting intermediate is then reacted with ethyl chloroformate to yield Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

properties

Molecular Formula

C21H19F3N2O2

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C21H19F3N2O2/c1-3-13-8-10-14(11-9-13)26-18-15-6-5-7-17(21(22,23)24)19(15)25-12-16(18)20(27)28-4-2/h5-12H,3-4H2,1-2H3,(H,25,26)

InChI Key

MPYMWTNVFLZJEA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(F)(F)F

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.